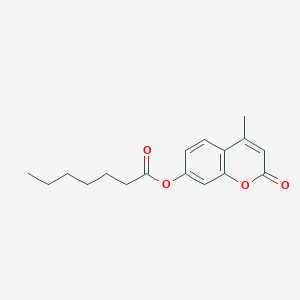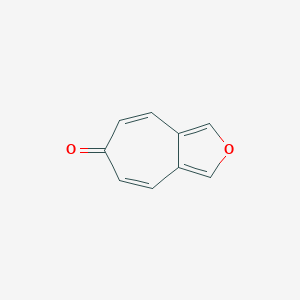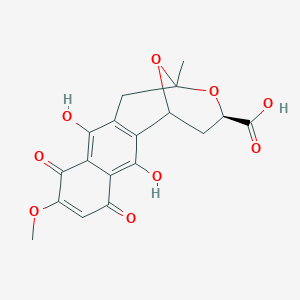![molecular formula C5H11O8P B103576 [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate CAS No. 15892-22-5](/img/structure/B103576.png)
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, commonly known as dTMP, is a nucleotide that plays a crucial role in DNA replication and repair. It is synthesized from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS). The synthesis of dTMP is an essential process for cell proliferation and survival.
Mecanismo De Acción
The mechanism of action of dTMP involves its incorporation into DNA during replication and repair. dTMP is converted to deoxythymidine triphosphate (dTTP), which is then incorporated into the growing DNA chain by DNA polymerase. The incorporation of dTMP into DNA is essential for maintaining the integrity of the genetic material and preventing mutations.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of dTMP are primarily related to its role in DNA replication and repair. The dysregulation of dTMP synthesis has been linked to cancer and other diseases, and several drugs have been developed that target TS to inhibit dTMP synthesis. These drugs have been used in cancer chemotherapy and have shown promising results in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dTMP in lab experiments are its essential role in DNA replication and repair, which makes it a crucial molecule for studying these processes. However, the limitations of using dTMP in lab experiments are its instability and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for research on dTMP, including the development of new TS inhibitors for cancer chemotherapy, the identification of new targets for cancer therapy, and the exploration of the role of dTMP in other cellular processes. Additionally, the development of new methods for synthesizing dTMP in large quantities could facilitate the study of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of dTMP involves the conversion of [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate to dTMP by TS. This reaction requires the transfer of a methyl group from 5,10-methylenetetrahydrofolate (mTHF) to [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, which results in the formation of dTMP and dihydrofolate (DHF). TS is a target for cancer chemotherapy, and several drugs have been developed that inhibit its activity.
Aplicaciones Científicas De Investigación
The synthesis of dTMP is a crucial process for cell proliferation and survival, and its dysregulation has been linked to cancer and other diseases. Therefore, understanding the mechanism of dTMP synthesis and its regulation is essential for the development of new cancer therapies and treatments for other diseases.
Propiedades
Número CAS |
15892-22-5 |
|---|---|
Nombre del producto |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
Fórmula molecular |
C5H11O8P |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
Clave InChI |
ILXHFXFPPZGENN-IOVATXLUSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Sinónimos |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)












